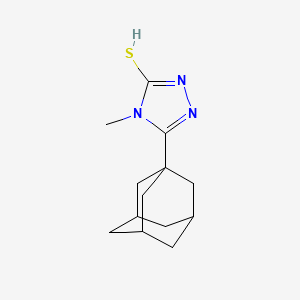

5-(1-adamantyl)-4-methyl-1,2,4-triazole-3-thiol

Description

The compound with the identifier “5-(1-adamantyl)-4-methyl-1,2,4-triazole-3-thiol” is known as methylcellulose. Methylcellulose is a chemical compound derived from cellulose. It is a white powder that forms a clear, viscous solution when dissolved in water. Methylcellulose is widely used in various industries, including pharmaceuticals, food, and construction, due to its unique properties such as thickening, emulsifying, and film-forming abilities.

Properties

IUPAC Name |

5-(1-adamantyl)-4-methyl-1,2,4-triazole-3-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3S/c1-16-11(14-15-12(16)17)13-5-8-2-9(6-13)4-10(3-8)7-13/h8-10H,2-7H2,1H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANNIHKXRSJJMHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=C1S)C23CC4CC(C2)CC(C4)C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=NN=C1S)C23CC4CC(C2)CC(C4)C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methylcellulose is synthesized by treating cellulose with a caustic solution, typically sodium hydroxide, to produce alkali cellulose. This intermediate is then reacted with methyl chloride under controlled conditions to introduce methoxy groups into the cellulose structure. The degree of substitution and the reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired viscosity and solubility properties of the final product.

Industrial Production Methods

In industrial settings, methylcellulose is produced in large-scale reactors where cellulose is first mercerized with sodium hydroxide. The mercerized cellulose is then reacted with methyl chloride in the presence of a catalyst. The reaction mixture is neutralized, washed, and dried to obtain the final methylcellulose product. The process parameters, such as reaction time, temperature, and the concentration of reagents, are optimized to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methylcellulose undergoes various chemical reactions, including:

Oxidation: Methylcellulose can be oxidized to form carboxylated derivatives, which have different solubility and viscosity properties.

Reduction: Reduction reactions are less common for methylcellulose but can be used to modify its functional groups.

Substitution: Methylcellulose can undergo substitution reactions where the methoxy groups are replaced with other functional groups to alter its properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite. The reactions are typically carried out under mild conditions to prevent degradation of the cellulose backbone.

Substitution: Substitution reactions often involve reagents such as alkyl halides or acyl chlorides. The reactions are conducted in the presence of a base, such as sodium hydroxide, to facilitate the substitution process.

Major Products

The major products formed from these reactions include carboxymethylcellulose, hydroxypropyl methylcellulose, and other cellulose ethers. These derivatives have varied applications based on their modified properties.

Scientific Research Applications

Methylcellulose has a wide range of scientific research applications:

Chemistry: It is used as a thickening agent and stabilizer in various chemical formulations.

Biology: Methylcellulose is used in cell culture media to provide a viscous environment that supports cell growth and differentiation.

Medicine: It is used as an excipient in pharmaceutical formulations, particularly in controlled-release drug delivery systems.

Industry: Methylcellulose is used in the food industry as a thickener and emulsifier, in the construction industry as a binder and film-former, and in the cosmetics industry as a stabilizer and texture enhancer.

Mechanism of Action

Methylcellulose exerts its effects primarily through its ability to form viscous solutions and gels. When dissolved in water, the methoxy groups on the cellulose backbone interact with water molecules, leading to the formation of a hydrated network. This network imparts viscosity and gelation properties to the solution. In pharmaceutical applications, methylcellulose can modulate the release of active ingredients by forming a gel matrix that controls the diffusion of the drug.

Comparison with Similar Compounds

Methylcellulose is often compared with other cellulose derivatives such as:

Carboxymethylcellulose: Similar to methylcellulose but with carboxymethyl groups, providing different solubility and viscosity properties.

Hydroxypropyl Methylcellulose: Contains both methoxy and hydroxypropyl groups, offering enhanced solubility and film-forming properties.

Ethylcellulose: Contains ethoxy groups, making it more hydrophobic and suitable for applications requiring water resistance.

Methylcellulose is unique due to its balance of hydrophilic and hydrophobic properties, making it versatile for a wide range of applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.